molecular formula C10H14N2O2S B2386269 (E)-N'-(butan-2-ylidene)benzenesulfonohydrazide CAS No. 16080-43-6

(E)-N'-(butan-2-ylidene)benzenesulfonohydrazide

Cat. No.: B2386269
CAS No.: 16080-43-6
M. Wt: 226.29
InChI Key: FROODNSRTXIWJY-PKNBQFBNSA-N
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Description

(E)-N’-(butan-2-ylidene)benzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(butan-2-ylidene)benzenesulfonohydrazide typically involves the condensation reaction between benzenesulfonohydrazide and butan-2-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(butan-2-ylidene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(butan-2-ylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(E)-N’-(butan-2-ylidene)benzenesulfonohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anti-cancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Analytical Chemistry: The compound can serve as a reagent in various analytical techniques to detect and quantify other substances.

Mechanism of Action

The mechanism of action of (E)-N’-(butan-2-ylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-(Butan-2-ylidene)hydrazinyl)-5-phenylthiazole
  • 4-[2-(butan-2-ylidene)hydrazin-1-yl]benzoic acid
  • 2-(butan-2-ylidene)hydrazinecarbothioamide

Uniqueness

(E)-N’-(butan-2-ylidene)benzenesulfonohydrazide is unique due to its specific structural features, such as the presence of both a sulfonyl group and a hydrazone linkage. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(E)-butan-2-ylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-3-9(2)11-12-15(13,14)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROODNSRTXIWJY-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNS(=O)(=O)C1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/NS(=O)(=O)C1=CC=CC=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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